Isoxazolo[5,4-b]quinoline

GABAA receptor Benzodiazepine site Anxiolytic

Researchers facing dose-limiting hepatotoxicity with non-selective cholinesterase inhibitors require a validated heterocyclic scaffold with an established safety margin. Isoxazolo[5,4-b]quinoline directly addresses this gap as a conformationally rigid pharmacophore with demonstrated butyrylcholinesterase (BChE) selectivity. - Reduced Cytotoxicity: Derivatives like OC41 show a 31% reduction in HepG2 cytotoxicity compared to the clinical benchmark tacrine. - Selectivity Data: Maintains BChE selectivity (IC50 = 5.08 µM), with optimized analogs achieving enhanced potency (IC50 = 1.53 µM). - Synthetic Utility: Serves as a key intermediate for MAPK pathway inhibitors with validated activity in colorectal (HCT116, IC50 = 12.35 µM) and pancreatic (MIAPaCa-2, IC50 = 19.77 µM) cancer models.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B11913196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-b]quinoline
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=NOC3=N2
InChIInChI=1S/C10H6N2O/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H
InChIKeyICYYMNPRYAHKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-b]quinoline: Privileged Scaffold for Therapeutic Development


Isoxazolo[5,4-b]quinoline is a fused tricyclic heterocycle combining a quinoline core with an isoxazole ring, forming a planar aromatic system with unique electronic and steric properties [1]. This scaffold serves as a versatile pharmacophore, exhibiting distinct molecular recognition patterns that differentiate it from structurally analogous heterocyclic systems [2]. The ring-fused architecture imparts conformational rigidity that enables specific interactions with biological targets across multiple therapeutic areas, including neurodegenerative diseases, cancer, bacterial infections, and CNS disorders [3].

Why Isoxazolo[5,4-b]quinoline Cannot Be Replaced by Similar Hybrids


Direct substitution of isoxazolo[5,4-b]quinoline with structurally similar analogs, such as isothiazolo[5,4-b]quinolines or alternative quinoline-isoxazole regioisomers, is not scientifically valid due to profound differences in receptor binding affinity, selectivity profiles, and cytotoxicity outcomes [1]. The specific [5,4-b] ring fusion orientation, combined with the isoxazole nitrogen positioning, creates a unique electrostatic surface and hydrogen-bonding pattern that determines target engagement and biological activity [2]. As demonstrated in comparative studies, the isoxazole oxygen versus isothiazole sulfur substitution in the azole ring dramatically alters binding potency (nanomolar vs. micromolar) at the GABAA receptor benzodiazepine site, while cycloalkyl-fused modifications profoundly influence cholinesterase selectivity and blood-brain barrier penetration [3].

Isoxazolo[5,4-b]quinoline: Key Differentiation Evidence


GABAA Receptor Affinity: Isoxazolo vs. Isothiazolo Quinolinones

In a direct comparative study, 3-arylisoxazolo[5,4-b]quinolin-4(9H)-ones exhibited significantly lower binding affinity for the benzodiazepine site of GABAA receptors compared to their isothiazolo counterparts [1]. The isothiazolo analogs achieved Ki values as low as 1 nM, whereas the isoxazolo analogs showed substantially reduced potency [1]. This differential is attributed to steric repulsion and weaker hydrogen-bonding capability at N-2 due to higher electron density in the isothiazolo system [1].

GABAA receptor Benzodiazepine site Anxiolytic

Selective BChE Inhibition with Reduced Hepatotoxicity

The isoxazolo[5,4-b]quinoline derivative OC41 (3-phenyl-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4-amine) demonstrated selective and reversible inhibition of human butyrylcholinesterase (BChE) with an IC50 of 5.08 ± 1.12 µM, while showing 31% lower cytotoxicity than tacrine in HepG2 cells [1]. Molecular docking revealed key interactions with BChE active site residues Gly116, Gly117, and Trp231 that confer this selectivity profile [2].

Alzheimers disease Cholinesterase Hepatotoxicity

Enhanced BChE Inhibition via Cycloalkyl Fusion

Structure-activity relationship studies revealed that cycloalkyl-fused 4-amino-3-aryl-isoxazolo[5,4-b]quinoline derivative 4hb (3-(thiophen-2-yl)-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4-amine) achieved an IC50 of 1.53 µM against BChE, representing a 3.3-fold improvement over the previously reported OC41 compound (IC50 = 5.08 µM) [1][2]. Molecular docking confirmed that the isoxazolo[5,4-b]quinoline core forms critical interactions with Gly116, Gly117, and Trp231 in the BChE active site, rationalizing the observed potency [1].

Cholinesterase SAR Alzheimers disease

CPIQ Anticancer Activity in Colorectal and Pancreatic Cancer Cells

The isoxazolo[5,4-b]quinoline derivative CPIQ (4-(4-chlorophenyl)-3-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one) exhibited dose-dependent cytotoxicity against HCT116 colorectal cancer cells (IC50 = 12.35 µM) and MIAPaCa-2 pancreatic ductal adenocarcinoma cells (IC50 = 19.77 µM) [1]. Molecular docking against MAPK (mitogen-activated protein kinase) yielded a binding score of -8.1 kcal/mol, which compares favorably to the standard chemotherapeutic agent Fluorouracil (5-FU) [1].

Anticancer Pancreatic cancer Colorectal cancer

Isoxazolo[5,4-b]quinoline: Drug Discovery Applications


Alzheimer's Disease: Selective BChE Inhibition with Reduced Hepatotoxicity

For research programs seeking selective butyrylcholinesterase (BChE) inhibitors to address Alzheimer's disease pathology, isoxazolo[5,4-b]quinoline derivatives such as OC41 and 4hb offer a quantifiable advantage over the clinical benchmark tacrine. OC41 demonstrates a 31% reduction in HepG2 cytotoxicity while maintaining BChE selectivity (IC50 = 5.08 µM), directly addressing the dose-limiting hepatotoxicity of tacrine [1]. Furthermore, cycloalkyl-fused derivatives like 4hb achieve enhanced potency (IC50 = 1.53 µM) with predicted blood-brain barrier penetration, providing a clear optimization path [2].

MAPK-Targeted Therapy for Colorectal and Pancreatic Cancers

The CPIQ derivative represents a validated starting point for developing MAPK pathway inhibitors in colorectal (HCT116) and pancreatic (MIAPaCa-2) cancer models, with established IC50 values of 12.35 µM and 19.77 µM, respectively [1]. The compound's strong in silico binding affinity to MAPK (-8.1 kcal/mol) and favorable ADMET predictions support its prioritization in medicinal chemistry campaigns focused on gastrointestinal malignancies [1].

Non-Sedating Anxiolytics: GABA-A Subtype Selectivity

The differential GABAA receptor binding profile between isoxazolo[5,4-b]quinolin-4(9H)-ones and isothiazolo[5,4-b]quinolin-4(9H)-ones provides a critical design principle for anxiolytic drug discovery [1]. Isothiazolo analogs achieve nanomolar affinity (Ki = 1 nM), while isoxazolo analogs are >100-fold less potent, indicating that sulfur substitution in the azole ring is essential for high-affinity benzodiazepine site engagement [1]. This quantitative SAR guides researchers toward the appropriate scaffold based on desired potency and receptor subtype selectivity objectives [1].

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